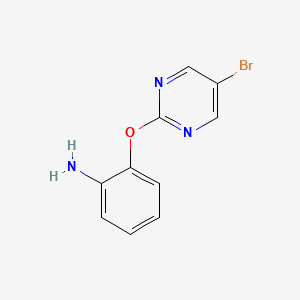

2-((5-Bromopyrimidin-2-yl)oxy)aniline

Description

Contextual Significance of Pyrimidine (B1678525) Scaffolds in Modern Organic and Medicinal Chemistry

The pyrimidine nucleus is a fundamental heterocyclic motif that is integral to life itself, forming the structural basis for the nucleobases uracil, thymine, and cytosine in DNA and RNA. This inherent biological relevance has rendered the pyrimidine scaffold a "privileged structure" in medicinal chemistry. dntb.gov.ua Its derivatives are known to interact with a wide array of biological targets, including enzymes and receptors, by virtue of their ability to participate in hydrogen bonding and π-stacking interactions. dntb.gov.ua Consequently, pyrimidine-based compounds have been successfully developed as therapeutic agents with a broad spectrum of activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.gov The versatility of the pyrimidine ring allows for substitution at multiple positions, enabling the fine-tuning of its physicochemical and pharmacological profiles. nih.gov

Foundational Role of Anilines and Aryloxy Motifs in Synthetic Design

Aniline (B41778), the simplest aromatic amine, and its derivatives are indispensable building blocks in organic synthesis. The amino group profoundly influences the reactivity of the aromatic ring, making it highly susceptible to electrophilic substitution. This reactivity, coupled with the nucleophilic character of the nitrogen atom, allows for a vast number of chemical transformations. The aryloxy motif, characterized by an oxygen bridge between an aromatic ring and another molecular fragment, is another crucial structural unit in synthetic chemistry. This linkage can impart conformational rigidity and influence the electronic properties of the molecule. The synthesis of aryloxy-containing compounds is often achieved through nucleophilic aromatic substitution or cross-coupling reactions.

Overview of Aryloxy-Pyrimidine Structural Entities in Advanced Chemical Structures

The combination of a pyrimidine ring and an aryloxy linker results in the aryloxy-pyrimidine structural entity. This hybrid system has garnered considerable attention in the design of advanced chemical structures, particularly in the realm of drug discovery. The aryloxy group acts as a versatile linker that can position the pyrimidine core for optimal interaction with biological targets. mdpi.com A notable application of this structural motif is in the development of kinase inhibitors. mdpi.com Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Aryloxy-pyrimidine derivatives have been designed to bind to the ATP-binding site of various kinases, thereby modulating their activity. mdpi.com Furthermore, the incorporation of an aniline moiety into an aryloxy-pyrimidine structure, as seen in 2-((5-Bromopyrimidin-2-yl)oxy)aniline, introduces an additional site for chemical modification and potential interaction with biological macromolecules.

Due to a lack of specific published research on this compound, the following sections on its synthesis, properties, and research applications are based on established chemical principles and data from closely related analogues.

Structure

3D Structure

Properties

Molecular Formula |

C10H8BrN3O |

|---|---|

Molecular Weight |

266.09 g/mol |

IUPAC Name |

2-(5-bromopyrimidin-2-yl)oxyaniline |

InChI |

InChI=1S/C10H8BrN3O/c11-7-5-13-10(14-6-7)15-9-4-2-1-3-8(9)12/h1-6H,12H2 |

InChI Key |

CCWPBZMVYYPXEW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N)OC2=NC=C(C=N2)Br |

Origin of Product |

United States |

Chemical Reactivity and Transformative Pathways of 2 5 Bromopyrimidin 2 Yl Oxy Aniline

Nucleophilic Substitution Patterns on the Pyrimidine (B1678525) Ring System

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic makes it susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of the carbon positions on the pyrimidine ring towards nucleophilic attack generally follows the order C4 > C6 > C2 >> C5. In the parent compound, 2-((5-Bromopyrimidin-2-yl)oxy)aniline, the C2 position is already substituted with the anilino-oxy group.

Direct nucleophilic displacement of the bromine atom at the C5 position is generally difficult as this position is less activated towards SNAr compared to the ortho and para positions relative to the ring nitrogens. mdpi.com However, the synthesis of the parent compound itself relies on a nucleophilic substitution reaction, where the oxygen nucleophile of 2-aminophenol (B121084) attacks the C2 position of a 5-bromo-2-halopyrimidine, displacing the halide.

While direct substitution at C5 is challenging, reactions involving strong nucleophiles under forcing conditions could potentially lead to substitution or ring-opening pathways. The generally accepted mechanism for SNAr reactions on pyrimidine rings involves a two-step addition-elimination sequence through a discrete, non-aromatic Meisenheimer complex, although concerted mechanisms have also been proposed for similar systems. iitkgp.ac.in

| Position on Pyrimidine Ring | Relative Reactivity | Reason for Reactivity |

|---|---|---|

| C2 | High | Para to one nitrogen, ortho to the other. |

| C4 / C6 | Highest | Ortho and para to the ring nitrogens. |

| C5 | Low | Meta to both ring nitrogens, thus less electron-deficient. |

Electrophilic Substitution Reactivity of the Anilino Substituent

The anilino portion of the molecule contains a benzene (B151609) ring that is highly activated towards electrophilic aromatic substitution. This high reactivity stems from the powerful electron-donating effects of the amino (-NH₂) group and, to a lesser extent, the ether oxygen linkage (-O-). Both of these groups are strong activating substituents and direct incoming electrophiles to the ortho and para positions.

Due to the arrangement in this compound, the aniline (B41778) ring is substituted at C1 (-NH₂) and C2 (-O-). The amino group strongly directs incoming electrophiles to position C4 (para) and C6 (ortho). The ether oxygen directs to C3 (ortho) and C5 (para). The combined influence of these groups makes the aniline ring highly nucleophilic, particularly at the C4 and C6 positions.

Common electrophilic substitution reactions that this moiety can undergo include:

Halogenation: Reaction with reagents like bromine water would likely lead to rapid polysubstitution, yielding products such as 2-((5-Bromopyrimidin-2-yl)oxy)-4,6-dibromoaniline. core.ac.uk

Nitration: Direct nitration using a mixture of nitric and sulfuric acid can be complicated. The strongly acidic conditions can protonate the amino group, forming an anilinium ion which is a deactivating, meta-directing group. This can lead to a mixture of products. core.ac.uk

Sulfonation: Vigorous reaction with sulfuric acid can lead to the formation of sulfonic acid derivatives. core.ac.uk

A significant challenge in the electrophilic substitution of anilines is controlling the reaction to achieve mono-substitution due to the high activation of the ring. researchgate.net Furthermore, Friedel-Crafts reactions are often unsuccessful with anilines because the Lewis acid catalyst (e.g., AlCl₃) complexes with the basic lone pair of the amino group, deactivating the ring. core.ac.uk

| Reaction | Reagent | Predicted Major Product Position(s) |

|---|---|---|

| Bromination | Br₂/H₂O | 4 and 6 (likely disubstitution) |

| Nitration | HNO₃/H₂SO₄ | Mixture of 4-nitro and other isomers |

| Sulfonation | Fuming H₂SO₄ | 4-sulfonic acid |

Redox Chemistry: Oxidation and Reduction Transformations of the Compound

The redox chemistry of this compound is complex, with both the anilino and pyrimidine moieties capable of undergoing oxidation and reduction.

Oxidation: The aniline portion of the molecule is particularly susceptible to oxidation. The oxidation of anilines has been extensively studied and can yield a variety of products depending on the oxidant and reaction conditions. wikipedia.org Possible transformations include:

Oxidation of the Amino Group: The amino group can be oxidized to form nitroso or nitro derivatives using reagents like peroxy acids. mdpi.comrsc.org

Polymerization: In the presence of certain oxidizing agents, anilines can polymerize to form polyaniline, often observed as the formation of dark, insoluble materials known as aniline black. wikipedia.org Exposure of aniline derivatives to air can lead to gradual darkening due to the formation of colored, oxidized impurities. wikipedia.org

Reduction:

Reduction of the Pyrimidine Ring: Pyrimidine rings can be reduced to dihydropyrimidine (B8664642) or tetrahydropyrimidine (B8763341) derivatives, although this typically requires catalytic hydrogenation or strong reducing agents like sodium borohydride. researchgate.net The aromaticity of the pyrimidine ring makes this transformation less facile than the reduction of isolated double bonds. researchgate.net

Reductive Dehalogenation: The carbon-bromine bond on the pyrimidine ring can be cleaved under reductive conditions. Catalytic hydrogenation, for example using palladium on carbon (Pd/C) with a hydrogen source, can replace the bromine atom with a hydrogen atom.

| Reaction Type | Moiety | Potential Reagents | Potential Product(s) |

|---|---|---|---|

| Oxidation | Anilino Group | Peracetic acid, KMnO₄, Air | Nitro derivative, Quinone-imine, Polyaniline |

| Reduction | Pyrimidine Ring | H₂/Pd, NaBH₄ | Dihydropyrimidine derivative |

| Reduction | Bromo Substituent | H₂/Pd, Zn/H⁺ | Dehalogenated compound |

Cross-Coupling Strategies Involving the Bromine Moiety on the Pyrimidine Ring

The bromine atom at the C5 position of the pyrimidine ring serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. This is one of the most powerful and widely used strategies for the functionalization of this compound. The C-Br bond is significantly more reactive in these reactions than the C-H bonds of the aniline ring or the C-O-C ether linkage.

Prominent cross-coupling reactions include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the bromopyrimidine with an organoboron reagent, typically an aryl or heteroaryl boronic acid or ester. mdpi.com This allows for the straightforward installation of a wide variety of aromatic and heteroaromatic substituents at the C5 position. openaccessjournals.com Nickel catalysts can also be employed for this transformation. wikipedia.org

Sonogashira Coupling: This reaction, also typically catalyzed by palladium complexes, involves the coupling of the bromopyrimidine with a terminal alkyne. mdpi.com It is an efficient method for synthesizing 5-alkynylpyrimidine derivatives.

Heck Coupling: This reaction would involve the palladium-catalyzed coupling with an alkene, leading to the formation of a 5-vinylpyrimidine derivative.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction could be used to form a new C-N bond by coupling the bromopyrimidine with an amine, although the presence of the existing aniline nitrogen could lead to catalyst inhibition or side reactions.

These cross-coupling strategies offer a modular approach to synthesizing a diverse library of derivatives from this compound, enabling systematic exploration of structure-activity relationships in medicinal chemistry and materials science.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 5-Arylpyrimidine |

| Sonogashira | R-C≡C-H | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 5-Alkynylpyrimidine |

| Heck | Alkene | Pd(OAc)₂, Ligand, Base | 5-Alkenylpyrimidine |

N-Functionalization of the Aniline Nitrogen and its Impact on Electronic Properties

The primary amine (-NH₂) of the aniline moiety is a prime target for chemical modification. N-functionalization reactions, such as acylation, alkylation, and sulfonylation, are commonly used to attach various substituents. These modifications fundamentally alter the electronic properties of the molecule.

The lone pair of electrons on the aniline nitrogen atom is a strong electron-donating group through resonance. When the amine is converted into an amide or a sulfonamide, these electrons are delocalized onto the adjacent carbonyl or sulfonyl group, respectively. This change reduces the electron-donating capacity of the nitrogen, thereby influencing the reactivity and interaction of the entire molecule with other chemical species or biological targets. For instance, in the development of kinase inhibitors, N-acylation is a common strategy to introduce groups that can form specific hydrogen bonds or occupy hydrophobic pockets within an enzyme's active site. mdpi.com

Table 1: Impact of N-Functionalization on Electronic Properties

| Initial Group | Reaction Type | Resulting Functional Group | Change in Electronic Nature |

| Primary Amine (-NH₂) | Acylation | Amide (-NHCOR) | Strong electron-donating to moderately electron-withdrawing |

| Primary Amine (-NH₂) | Alkylation | Secondary Amine (-NHR) | Remains strongly electron-donating |

| Primary Amine (-NH₂) | Sulfonylation | Sulfonamide (-NHSO₂R) | Strong electron-donating to strongly electron-withdrawing |

Chemical Modifications and Functional Group Interconversions on the Pyrimidine Core

The pyrimidine core of the molecule offers several avenues for structural modification. The bromine atom at the 5-position is a particularly versatile handle for introducing molecular diversity. It can be readily replaced or used in cross-coupling reactions.

Common modifications include:

Nucleophilic Aromatic Substitution: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, under appropriate reaction conditions.

Cross-Coupling Reactions: The C-Br bond is amenable to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This enables the attachment of a wide range of aryl, heteroaryl, or alkyl groups.

Modifications at Other Ring Positions: As seen in related pyrimidine chemistry, other positions on the ring can be functionalized. For example, starting with a 2,4-dichloropyrimidine (B19661) allows for sequential nucleophilic substitution reactions to build complex structures. mdpi.com

Table 2: Examples of Pyrimidine Core Modifications

| Site of Modification | Reaction Type | New Group Introduced | Resulting Structure Type |

| C5-Position (Br) | Suzuki Coupling | Phenyl | 5-Phenyl-pyrimidine derivative |

| C5-Position (Br) | Buchwald-Hartwig Amination | -NR₂ | 5-Amino-pyrimidine derivative |

| C2-Position (Ether Linkage) | Thiolation (from chloro- precursor) | Thioether (-S-) | Thio-analogue |

| C4/C6-Positions | Nucleophilic Substitution (on dichloropyrimidine precursor) | Alkoxy, Amino | Highly substituted pyrimidine |

Integration into Polymeric Architectures, e.g., Poly(arylene ether pyrimidine)s

The structure of this compound and its derivatives makes it suitable for incorporation into high-performance polymers. Poly(arylene ether)s are a class of engineering thermoplastics known for their exceptional thermal stability and mechanical properties. researchgate.net The synthesis of these polymers often proceeds via nucleophilic aromatic substitution.

By creating a di-functional monomer from the core structure (e.g., a bisphenol derivative containing the pyrimidine ring), it can be polymerized with an activated aromatic dihalide. The electron-deficient nature of the pyrimidine ring can activate leaving groups on the polymer backbone, facilitating the polymerization process. The inclusion of the pyrimidine heterocycle into the polymer chain is anticipated to confer several desirable properties:

Enhanced Thermal Stability: Heterocyclic rings often increase the degradation temperature of polymers.

Improved Chemical Resistance: The stable aromatic structure provides resistance to a range of chemicals.

Modified Mechanical Properties: The rigid structure of the pyrimidine unit can increase the polymer's modulus and glass transition temperature.

Table 3: Hypothetical Components for a Poly(arylene ether pyrimidine)

| Monomer 1 (Bisphenol) | Monomer 2 (Activated Dihalide) | Resulting Polymer Backbone Feature | Expected Property Enhancement |

| Bis(4-hydroxyphenyl)pyrimidine | 4,4'-Difluorodiphenyl sulfone | Arylene Ether Pyrimidine Sulfone | High thermal stability, good mechanical strength |

| This compound derivative with two phenol (B47542) groups | Bis(4-chlorophenyl) sulfone | Arylene Ether Pyrimidine | Chemical resistance, high glass transition temperature |

Design and Synthesis of Complex Analogues and Hybrid Structures

The foundational scaffold of this compound serves as a building block for significantly more complex and hybrid molecular architectures. Medicinal and materials chemists frequently combine multiple distinct chemical moieties to create molecules with tailored functions.

For example, the complex structure 5-(4-Bromophenyl)-4-(2-((5-bromopyrimidin-2-yl)oxy)ethoxy)-6-chloropyrimidine is a hybrid molecule that elaborates on the original scaffold. pharmaffiliates.com It features an additional substituted pyrimidine ring and a bromophenyl group, demonstrating how multiple aromatic and heteroaromatic systems can be linked together.

In drug discovery, this scaffold is a key component of potent enzyme inhibitors. Novel derivatives have been synthesized as dual Mer/c-Met inhibitors for potential anti-tumor applications. mdpi.com These complex analogues often feature additional substitutions on the aniline ring, such as difluoro groups, and elaborate N-functionalization, like the attachment of cyclopropane-1,1-dicarboxamide moieties. mdpi.commolport.com These extensive modifications are designed to optimize the molecule's binding affinity and selectivity for its intended biological target.

Table 4: Examples of Complex Analogues and Hybrid Structures

| Compound Name/Type | Key Structural Features | Intended Application Area |

| 5-(4-Bromophenyl)-4-(2-((5-bromopyrimidin-2-yl)oxy)ethoxy)-6-chloropyrimidine pharmaffiliates.com | Multi-ring system, additional chloro- and bromophenyl- substitutions | Chemical Synthesis Intermediate |

| N-(4-((2-((3,5-difluorophenyl)amino)pyrimidin-4-yl)oxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide mdpi.com | N-functionalized aniline, difluorophenylamino group on pyrimidine | Kinase Inhibitor (Mer/c-Met) |

| 2-[(5-bromopyrimidin-2-yl)thio]aniline uni.lu | Thioether linkage instead of ether | Structural Analogue |

| 4-[(5-bromopyrimidin-4-yl)oxy]-2,5-difluoroaniline molport.com | Isomeric linkage (C4 of pyrimidine), difluoro-substituted aniline | Structural Analogue |

Conclusion

2-((5-Bromopyrimidin-2-yl)oxy)aniline is a chemical entity that embodies the convergence of key structural motifs in modern chemical research. While specific experimental data on this compound is limited, its constituent parts—the pyrimidine (B1678525) scaffold, the aniline (B41778) moiety, and the aryloxy linker—are all well-studied and have proven to be of immense value in synthetic and medicinal chemistry. The potential of this compound as a building block for the synthesis of novel kinase inhibitors and other biologically active molecules warrants further investigation. Future research dedicated to the synthesis, characterization, and evaluation of this compound and its derivatives would be a valuable contribution to the field of chemical science.

Advanced Spectroscopic Characterization and Molecular Elucidation

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Atomic Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise atomic connectivity within a molecule. For 2-((5-Bromopyrimidin-2-yl)oxy)aniline, both ¹H and ¹³C NMR would provide critical data for structural confirmation.

In a typical ¹H NMR spectrum, the aromatic protons of the aniline (B41778) and pyrimidine (B1678525) rings would appear in the downfield region, generally between δ 6.5 and 8.5 ppm. The protons on the aniline ring would likely exhibit complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with adjacent protons. The two equivalent protons on the pyrimidine ring are expected to appear as a singlet, given their chemical equivalence. The amine (-NH₂) protons would likely present as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. The spectrum would show distinct signals for each carbon atom in the aniline and pyrimidine rings, as well as the carbon atoms directly bonded to bromine, oxygen, and nitrogen, each with a characteristic chemical shift. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) could be employed to differentiate between CH, CH₂, and CH₃ groups, although none are present in the core structure of this molecule. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in definitively assigning proton and carbon signals by revealing their correlations.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrimidine CH | ~8.5 (s, 2H) | ~158 |

| Aniline CH (various) | 6.8 - 7.5 (m, 4H) | 115 - 150 |

| Amine NH₂ | Broad singlet, variable | N/A |

| C-Br | N/A | ~107 |

| C-O (Pyrimidine) | N/A | ~165 |

| C-O (Aniline) | N/A | ~145 |

| C-N (Aniline) | N/A | ~140 |

Note: The data in this table is predictive and based on general chemical shift ranges for similar structural motifs. Actual experimental values may vary.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis. For this compound (C₁₀H₈BrN₃O), high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula. The expected monoisotopic mass would show a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

Electron ionization (EI) or electrospray ionization (ESI) would be used to generate molecular ions. The subsequent fragmentation pattern would provide valuable structural information. Key fragmentation pathways would likely involve the cleavage of the ether linkage, leading to fragments corresponding to the bromopyrimidinyl and aminophenoxy moieties. Further fragmentation of these primary ions would also be observed.

Interactive Data Table: Predicted Mass Spectrometry Data

| Ion | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) | Notes |

| [M]⁺ (Molecular Ion) | 265 | 267 | Shows characteristic 1:1 isotopic pattern for Br. |

| [M+H]⁺ (Protonated Molecule) | 266 | 268 | Common in ESI-MS. |

| [C₄H₂BrN₂O]⁺ (Bromopyrimidinoxy) | 173 | 175 | Cleavage of the ether bond. |

| [C₆H₆NO]⁺ (Aminophenoxy) | 108 | 108 | Cleavage of the ether bond. |

| [C₄H₂N₂O]⁺ | 94 | 94 | Loss of Br from the pyrimidinoxy fragment. |

Note: The m/z values are nominal masses. The fragmentation pattern is predictive and would need to be confirmed by experimental data.

Infrared (IR) and Raman Vibrational Spectroscopy for Characteristic Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. The spectra for this compound would exhibit characteristic absorption or scattering bands corresponding to the vibrations of its specific bonds.

Key expected vibrational frequencies include N-H stretching vibrations for the primary amine group, typically in the range of 3300-3500 cm⁻¹. Aromatic C-H stretching bands would be observed around 3000-3100 cm⁻¹. The C-O-C stretching of the ether linkage would produce strong bands in the region of 1250-1000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine and aniline rings would appear in the 1400-1650 cm⁻¹ region. The C-Br stretching vibration is expected at lower frequencies, typically below 700 cm⁻¹.

Interactive Data Table: Predicted Vibrational Spectroscopy Bands

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| C=C, C=N Stretch (Aromatic) | 1400 - 1650 | 1400 - 1650 |

| C-O-C Stretch (Ether) | 1250 - 1000 | 1250 - 1000 |

| C-Br Stretch | < 700 | < 700 |

Note: These are general frequency ranges and the exact positions and intensities of the bands would be determined experimentally.

Single-Crystal X-ray Diffraction Analysis for Definitive Solid-State Structural Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and revealing its conformation in the solid state.

The analysis would also elucidate the crystal packing and any intermolecular interactions, such as hydrogen bonding involving the amine group and the nitrogen atoms of the pyrimidine ring, or π-π stacking between the aromatic rings. This information is crucial for understanding the material's solid-state properties.

Interactive Data Table: Expected Crystal Structure Parameters

| Parameter | Expected Information |

| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |

| Space Group | To be determined |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Lengths | Precise measurements for all bonds (e.g., C-C, C-N, C-O, C-Br) |

| Bond Angles | Precise measurements for all angles (e.g., C-O-C, C-N-H) |

| Torsion Angles | Conformation of the molecule, planarity of rings, and orientation of substituents |

| Intermolecular Interactions | Presence and geometry of hydrogen bonds, van der Waals forces, and π-π stacking |

Note: This data can only be obtained through successful single-crystal X-ray diffraction experiments.

Computational and Theoretical Investigations of 2 5 Bromopyrimidin 2 Yl Oxy Aniline Systems

Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and, consequently, its geometry and other properties. By solving the Kohn-Sham equations, DFT provides a balance between computational cost and accuracy, making it suitable for molecules of this size.

The electronic structure analysis provides information about the distribution of electrons within the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity. irjweb.commdpi.com

Table 1: Representative DFT-Calculated Geometric and Electronic Parameters for Structurally Related Molecules

| Parameter | Description | Representative Value |

| Bond Lengths (Å) | ||

| C-N (pyrimidine) | Carbon-Nitrogen bond length within the pyrimidine (B1678525) ring. | ~1.34 Å |

| C-O (ether) | Carbon-Oxygen bond length of the ether linkage. | ~1.37 Å |

| C-Br | Carbon-Bromine bond length on the pyrimidine ring. | ~1.89 Å |

| Bond Angles (°) | ||

| C-O-C | The angle of the ether linkage. | ~118° |

| Electronic Properties (eV) | ||

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6.0 to -7.0 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -1.0 to -2.0 eV |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | ~4.0 to 5.0 eV |

Note: The values presented are approximations based on DFT calculations of analogous pyrimidine and aniline-containing compounds and are for illustrative purposes.

Molecular Docking Simulations to Explore Ligand-Target Interactions (in the context of chemical probe design)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of chemical probe design, docking simulations are invaluable for identifying potential biological targets and understanding the interactions that govern binding affinity.

For a molecule like 2-((5-Bromopyrimidin-2-yl)oxy)aniline, which contains functionalities common in bioactive molecules (pyrimidine, aniline (B41778), ether linkage), docking studies could explore its potential to bind to various protein active sites. The process involves generating a multitude of possible conformations of the ligand within the binding site of a target protein and scoring these poses based on a scoring function that estimates the binding free energy. A lower docking score generally indicates a more favorable binding interaction.

While no specific docking studies for this compound have been reported, numerous studies on pyrimidine derivatives demonstrate their potential as inhibitors for various enzymes, such as kinases. mdpi.comnih.govnih.gov The docking scores for these related compounds can provide an indication of the potential binding affinities that might be observed.

Table 2: Representative Molecular Docking Scores for Pyrimidine Derivatives Against Various Protein Targets

| Compound Type | Protein Target | Docking Score (kcal/mol) |

| Pyrimidine Derivative | Cyclin-Dependent Kinase 2 (CDK2) | -7.9 |

| Thieno[2,3-d]pyrimidine Derivative | Epidermal Growth Factor Receptor (EGFR) | -17.22 |

| Pyrido[2,3-d]pyrimidine Derivative | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | -15.2 |

Note: These docking scores are for different pyrimidine-containing molecules and are presented as examples of the data obtained from such studies. The specific target and binding affinity of this compound would require dedicated computational analysis.

Prediction of Chiroptical Properties through Time-Dependent Density Functional Theory (TD-DFT) (e.g., Circular Dichroism, Optical Rotations)

Chiroptical properties, such as circular dichroism (CD) and optical rotation (OR), are unique to chiral molecules. This compound itself is not chiral. However, if a chiral center were introduced into the molecule, for example, through substitution, Time-Dependent Density Functional Theory (TD-DFT) would be the method of choice for predicting its chiroptical properties.

TD-DFT is an extension of DFT that allows for the calculation of excited-state properties, which are essential for simulating CD spectra. The calculated CD spectrum can then be compared with experimental data to determine the absolute configuration of a chiral molecule. acs.orgnih.gov The theory can also be used to calculate the specific optical rotation of a molecule.

For a hypothetical chiral derivative of this compound, TD-DFT calculations would involve first performing a conformational analysis to identify the most stable conformers. Then, for each conformer, the electronic transitions and their corresponding rotatory strengths would be calculated. The final predicted CD spectrum would be a Boltzmann-weighted average of the spectra of the individual conformers. acs.org

Table 3: Illustrative TD-DFT Calculated Chiroptical Properties for a Hypothetical Chiral Molecule

| Property | Wavelength (nm) | Calculated Value |

| Circular Dichroism (Δε) | 250 | +15 |

| 280 | -20 | |

| Optical Rotation ([α]D) | 589 | +50 deg·cm²·g⁻¹ |

Note: These values are purely illustrative and represent the type of data that would be generated from a TD-DFT calculation on a chiral molecule.

Conformational Landscape Analysis and Energetic Profiling

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational landscape analysis aims to identify all low-energy conformations of a molecule and the energy barriers between them.

For this compound, the key sources of conformational flexibility are the rotation around the C-O ether bonds and the C-N bond of the aniline group. A potential energy surface (PES) can be generated by systematically rotating these bonds and calculating the energy at each point using methods like DFT. muni.cz This surface reveals the global and local energy minima, which correspond to the most stable conformers, as well as the transition states that connect them. cdnsciencepub.comresearchgate.net

Energetic profiling provides the relative energies of these conformers, allowing for the determination of their populations at a given temperature using the Boltzmann distribution. This information is crucial for understanding which shapes the molecule is likely to adopt and is a prerequisite for accurate predictions of properties that depend on molecular conformation, such as biological activity and chiroptical properties.

Table 4: Representative Conformational Analysis Data for a Diphenyl Ether Analogue

| Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) | Conformer Population (%) |

| 30 | 30 | 0.0 | 60 |

| 30 | 150 | 1.2 | 15 |

| 150 | 150 | 2.5 | 5 |

Note: This data is for a related diphenyl ether system and serves to illustrate the type of information obtained from a conformational analysis. The specific conformational preferences of this compound would need to be determined through dedicated calculations.

Exploration of Chemical Biology and Materials Science Applications

Role as a Versatile Molecular Building Block in Complex Organic Synthesis

2-((5-Bromopyrimidin-2-yl)oxy)aniline is a bifunctional building block with distinct reactive centers that can be addressed in a controlled manner for the synthesis of more complex molecular architectures. The aniline (B41778) group provides a nucleophilic nitrogen atom, while the bromopyrimidine moiety offers a site for various metal-catalyzed cross-coupling reactions.

The primary amine of the aniline ring is readily available for standard transformations such as acylation, sulfonylation, and reductive amination to build upon the core structure. The pyrimidine (B1678525) ring, being an electron-deficient heterocycle, activates the bromine atom at the C5 position for nucleophilic aromatic substitution (SNAr) or, more commonly, for transition-metal-catalyzed reactions. mdpi.com For instance, the bromine atom can be substituted or coupled with other molecular fragments using methodologies like the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, or Heck reactions. This dual reactivity allows for a stepwise and directed synthesis strategy, making it a valuable intermediate in the creation of diverse compound libraries, particularly for drug discovery programs. mdpi.com The synthesis of various pyrimidine-based drugs often involves such strategic modifications of a core pyrimidine structure. mdpi.com

| Reactive Site | Potential Reaction Type | Resulting Structure | Application |

|---|---|---|---|

| Aniline (-NH2) | Amide Coupling | Amide derivatives | Synthesis of bioactive molecules, enzyme inhibitors |

| Aniline (-NH2) | Sulfonamide Formation | Sulfonamide derivatives | Development of therapeutic agents |

| Bromine on Pyrimidine (-Br) | Suzuki-Miyaura Coupling | Aryl- or heteroaryl-substituted pyrimidines | Creation of complex scaffolds for drug discovery |

| Bromine on Pyrimidine (-Br) | Buchwald-Hartwig Amination | Amino-substituted pyrimidines | Introduction of diverse amine functionalities |

| Bromine on Pyrimidine (-Br) | Sonogashira Coupling | Alkynyl-substituted pyrimidines | Synthesis of rigid molecular probes and materials |

Utilization as a Scaffold for the Design of Advanced Chemical Probes and Imaging Agents

The pyrimidine core is a well-established scaffold in medicinal chemistry and has been incorporated into various biologically active molecules. nih.gov While direct applications of this compound as a chemical probe or imaging agent are not extensively documented in the reviewed literature, its structural features suggest significant potential in this area. Heterocyclic structures, including pyrimidines, can be engineered to possess desirable photophysical properties such as fluorescence. tandfonline.com

The scaffold of this compound allows for the systematic introduction of fluorophores, quenchers, or affinity tags at either the aniline or the pyrimidine portion of the molecule. For example, a fluorescent dye could be attached to the aniline nitrogen, while the bromine atom on the pyrimidine ring could be replaced with a targeting moiety via a cross-coupling reaction. This modular design would enable the creation of targeted probes to investigate biological processes or to visualize specific cellular components. The development of such tools remains a promising area for future research.

Contributions to the Development of Functional Polymeric Materials (e.g., Pyrimidine-based Polymers)

The incorporation of heterocyclic rings into polymer backbones is a recognized strategy for enhancing the thermal and mechanical properties of materials. tandfonline.commdpi.com Pyrimidine rings, in particular, are introduced into polymer chains to improve thermo-oxidative stability. tandfonline.com Polyurethanes, for example, have shown improved thermal resistance when modified with heterocyclic functional groups. tandfonline.com

This compound is a suitable candidate for use as a monomer or a modifying agent in the synthesis of functional polymers. The primary amine can react with electrophiles like isocyanates or acyl chlorides to form polyurethanes or polyamides, respectively. Concurrently, the bromine atom provides a handle for post-polymerization modification, allowing for the grafting of other polymer chains or the introduction of specific functionalities onto the material's surface. The presence of the pyrimidine ring in the resulting polymer would be expected to contribute to enhanced thermal stability and potentially other desirable properties, such as specific molecular recognition capabilities. tandfonline.commdpi.com

Methodologies for Structure-Activity Relationship (SAR) Studies on Pyrimidine Ether Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing a lead compound's biological activity and pharmacokinetic properties. humanjournals.comyoutube.com The scaffold of this compound is well-suited for systematic SAR exploration due to its distinct, modifiable regions. acs.org

A typical SAR study on analogues of this compound would involve the synthesis of a library of derivatives where each region of the molecule is systematically altered. acs.org Key modifications would include:

Substitution on the Aniline Ring: Introducing various substituents (e.g., alkyl, halogen, methoxy) at the ortho, meta, and para positions relative to the amine to probe the electronic and steric requirements for biological activity.

Modification of the Aniline Amine: Acylating the amine with different carboxylic acids or converting it to secondary or tertiary amines to understand the role of the hydrogen bond donor/acceptor properties.

Substitution at the Pyrimidine C5-Position: Replacing the bromine atom with a range of different groups (e.g., small alkyls, aryls, hydrogen) via cross-coupling reactions to explore the impact of substituents at this position.

Alteration of the Ether Linkage: Replacing the oxygen atom with sulfur or a methylene (B1212753) group (CH₂) to evaluate the significance of the ether linkage for maintaining the compound's conformation and activity.

Each synthesized analogue would then be evaluated in a relevant biological assay. The resulting data, which links specific structural changes to changes in activity, allows medicinal chemists to build a comprehensive SAR model. humanjournals.com This model guides the design of next-generation compounds with improved potency, selectivity, and drug-like properties. humanjournals.comacs.org

| Modification Site | Example Modification | Rationale for SAR Study |

|---|---|---|

| Aniline Ring | Addition of -F, -Cl, -CH3, -OCH3 at various positions | To probe steric and electronic effects on target binding. acs.org |

| Aniline Amine (-NH2) | Conversion to -NHC(O)R, -NHR, -NR2 | To assess the importance of H-bonding and basicity. acs.org |

| Pyrimidine C5-Position (-Br) | Replacement with -H, -CH3, -Phenyl, -CN | To determine the influence of size and electronics at this vector. mdpi.com |

| Ether Linkage (-O-) | Replacement with -S- or -CH2- | To evaluate the role of the heteroatom and bond angle in the overall conformation. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((5-Bromopyrimidin-2-yl)oxy)aniline, and how can purity be optimized?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution between 5-bromo-2-chloropyrimidine (or analogous precursors) and 2-aminophenol derivatives. Key steps include temperature control (80–120°C) in polar aprotic solvents (e.g., DMF or DMSO) with a base like K₂CO₃. Purification typically involves column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water mixtures. Monitor reaction progress using TLC (Rf ~0.3–0.5 in 1:1 hexane/EtOAc) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Use ¹H/¹³C NMR in DMSO-d₆ to identify aromatic protons (δ 6.8–8.5 ppm) and amine protons (δ ~5.5 ppm, broad). ²D NMR (COSY, HSQC) resolves overlapping signals.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C₁₀H₈BrN₃O, [M+H]⁺ calcd. 282.9854).

- X-ray Diffraction : Single-crystal X-ray analysis (if crystallizable) provides definitive structural confirmation. Use SHELX-97 for refinement .

Q. How should researchers handle solubility challenges in biological assays?

- Methodology : The compound’s limited aqueous solubility can be mitigated by using co-solvents (e.g., DMSO ≤1% v/v) or formulating as a sodium salt (as seen in patent applications for related bromopyrimidine derivatives). Dynamic light scattering (DLS) monitors colloidal stability in PBS .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Methodology : Grow single crystals via slow evaporation (acetonitrile/methanol). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL. Analyze torsion angles between the pyrimidine and aniline rings to confirm planarity (expected deviation <5°). Hydrogen-bonding patterns (e.g., N–H⋯Br/O interactions) stabilize the crystal lattice, as observed in structurally analogous brominated aromatics .

Q. What strategies address conflicting spectroscopic data during structural elucidation?

- Methodology :

- Contradictory NMR peaks : Assign using DEPT-135 (to distinguish CH₂/CH₃ groups) or NOESY (to identify spatial proximities).

- Mass spectrometry anomalies : Cross-validate with GC-MS or MALDI-TOF to rule out adduct formation.

- Computational validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (B3LYP/6-311+G(d,p)) .

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

- Methodology : The 5-bromo group on pyrimidine enables Suzuki-Miyaura or Buchwald-Hartwig couplings. Optimize Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand) in toluene/EtOH at 90°C. Monitor debromination side reactions via LC-MS. Compare yields with non-brominated analogs to quantify electronic effects .

Q. What role does hydrogen bonding play in supramolecular assembly?

- Methodology : Analyze crystal packing via Mercury software. Identify N–H⋯O/Br interactions (distance: 2.8–3.2 Å; angle: 150–180°) that form dimers or chains. Compare with related structures (e.g., 4-bromo-2-(pyridine-2-carboximidoyl)aniline) to assess polymorphism risks .

Q. How can researchers validate target engagement in biochemical assays?

- Methodology : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity (Kd) to kinases or other targets. For disputed results, employ orthogonal assays like thermal shift (DSF) or competitive ELISA. Cross-reference with molecular docking (AutoDock Vina) to predict binding poses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.